2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
BenchChem offers high-quality 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O3/c1-9-12(10(2)24-20-9)6-13(23)22-7-11(8-22)16-19-15(21-25-16)14-17-4-3-5-18-14/h3-5,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXLQASBXXFVJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.36 g/mol. It contains multiple functional groups that contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of oxazole and pyrimidine structures exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit various kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase . In vitro studies suggest that the compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis .
Immunomodulatory Effects
Studies on isoxazole derivatives have highlighted their role in modulating immune responses. For example, certain derivatives have been reported to enhance the proliferation of CD4+ and CD8+ T cells in murine models . This immunomodulatory activity suggests potential applications in treating autoimmune diseases or enhancing vaccine responses.
Antiviral Properties
Compounds related to the oxazole family have also demonstrated antiviral activities. They are believed to interfere with viral replication processes or modulate host immune responses against viral infections .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of various oxazolo[5,4-d]pyrimidine derivatives against human cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited CC50 values significantly lower than those of standard chemotherapeutics like cisplatin, suggesting a promising therapeutic index for further development .
| Compound | Cell Line | CC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3g | HT29 | 58.44 | 3 |
| Cisplatin | HT29 | 47.17 | <1 |
Case Study 2: Immunomodulation
In a murine model, a derivative similar to the target compound was shown to significantly increase antibody production and enhance cellular immune responses. This study demonstrated the potential for these compounds to be utilized as adjuvants in vaccines or treatments for immunodeficiency disorders .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit critical kinases involved in cell signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Activation of caspases and other apoptotic pathways leads to programmed cell death in cancer cells.
- Modulation of Immune Responses : Enhancement of T-cell activation and proliferation contributes to improved immune surveillance against tumors and pathogens.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
The synthesis involves multi-step reactions, including cyclization of oxadiazole and oxazole moieties, followed by azetidine functionalization. Key steps include:
- Oxadiazole formation : Reacting pyrimidine-2-carboxylic acid with hydroxylamine under reflux in ethanol to form the 1,2,4-oxadiazole ring .
- Azetidine coupling : Using carbodiimide-mediated coupling (e.g., EDCI/HOBt) to attach the oxadiazole-azetidine intermediate to the oxazole-ethyl ketone backbone .
- Optimization : Employ Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). For example, microwave-assisted synthesis at 120°C in DMF reduces reaction time by 40% compared to traditional reflux .
Q. What spectroscopic and crystallographic methods are most reliable for structural characterization?
- X-ray crystallography : Use SHELXL for refinement of crystal structures. The oxadiazole and oxazole rings exhibit planar geometry, with bond angles deviating <2° from ideal values, confirming minimal strain .
- NMR analysis : NMR shows distinct singlet peaks for oxazole-CH (δ 2.25 ppm) and azetidine-CH (δ 3.8–4.1 ppm). NMR confirms carbonyl resonance at δ 170–175 ppm .
Q. How can researchers validate the purity of this compound, especially when scaling up synthesis?
- HPLC-MS : Use a C18 column with acetonitrile/water (70:30) and 0.1% formic acid. Retention time: ~8.2 min; m/z [M+H] = 396.2 .
- Elemental analysis : Acceptable error margins ≤0.3% for C, H, N. Discrepancies >0.5% indicate unreacted intermediates or solvent residues .
Advanced Research Questions
Q. How does the compound’s oxadiazole-azetidine scaffold influence its bioactivity, and what structural analogs are worth exploring?
- Structure-Activity Relationship (SAR) : The pyrimidine-oxadiazole moiety enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Replacing the azetidine with pyrrolidine reduces conformational rigidity, decreasing binding affinity by ~30% .
- Analog design : Synthesize derivatives with fluorinated pyrimidines or bulkier oxazole substituents (e.g., 3,5-dichloro) to modulate lipophilicity (clogP) and target selectivity .
Q. What computational strategies can predict binding modes and metabolic stability of this compound?
- Molecular docking : Use AutoDock Vina with homology models of target proteins (e.g., PARP-1). The oxadiazole ring forms hydrogen bonds with Asp766 and Tyr907, critical for inhibitory activity .
- ADMET prediction : SwissADME predicts moderate hepatic clearance (t = 4.2 h) and high blood-brain barrier permeability (logBB = 0.8), suggesting CNS activity potential .
Q. How can researchers resolve contradictions in crystallographic vs. solution-phase conformational data?
- Dynamic NMR : Variable-temperature NMR (25–60°C) reveals azetidine ring puckering in solution, contrasting with the planar crystal structure. Use Karplus equations to correlate J-coupling constants with dihedral angles .
- MD simulations : GROMACS simulations (10 ns) show azetidine flexibility in aqueous environments, explaining discrepancies between solid-state and solution data .
Q. What strategies mitigate side reactions during oxadiazole cyclization?
- Competing pathways : Hydroxylamine excess (>1.5 eq.) favors imidamide intermediates, leading to byproducts. Optimize stoichiometry (1:1.2 ratio) and monitor via TLC (R = 0.5 in ethyl acetate/hexane) .
- Catalyst selection : ZnCl (5 mol%) accelerates cyclization but may chelate azetidine nitrogen. Switch to Sc(OTf) for milder conditions .
Methodological Notes
- Data contradiction : Conflicting HPLC and NMR purity data often arise from residual DMF. Use exhaustive ether washing or activated charcoal filtration .
- Crystallization : Recrystallize from ethanol/water (1:3) at −20°C to obtain monoclinic crystals (space group P2/c) suitable for SHELXL refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
